
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the linear formula C23H22N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide via ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid has been described . Another study reported a reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular formula of a similar compound, 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide, is C21H27NO3, with an average mass of 341.444 Da and a monoisotopic mass of 341.199097 Da .Chemical Reactions Analysis
The reaction of N-acylamides with primary bi-nitrogen reagents, such as alkyl hydrazines, leads to the formation of an isomeric mixture of 1,2,4-triazoles . The synthesis of 1,2,4-oxadiazoles from the reaction of N-acylamides with hydroxylamine under certain conditions has also been reported .Wissenschaftliche Forschungsanwendungen
Antineoplastic Potential
The metabolism and disposition of a novel antineoplastic agent, closely related to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, were studied in Wistar rats. This research found that the compound underwent a series of acetylation and glucuronidation reactions, resulting in a metabolic product that could potentially accelerate bone-marrow cell formation. This suggests its use in cancer therapy, particularly in treatments aimed at enhancing bone marrow recovery (Zhang et al., 2011).
Molecular Interactions with CB1 Cannabinoid Receptor
Another study explored the molecular interaction of a compound structurally similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide with the CB1 cannabinoid receptor. This research provided insights into the compound's conformational preferences and its potential as a CB1 receptor antagonist, suggesting implications for drug development in treating disorders related to cannabinoid system dysregulation (Shim et al., 2002).
Synthesis and Structural Analysis
Research on the synthesis and X-ray structure of derivatives under the Bischler-Napieralski reaction revealed the formation of specific isomers of related compounds, shedding light on the chemical properties and structural configurations critical for the biological activity of these molecules (Browne et al., 1981).
Histone Deacetylase Inhibition
A compound similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide, identified as MGCD0103, was described as an isotype-selective histone deacetylase (HDAC) inhibitor. This discovery has significant implications for cancer treatment, as HDAC inhibitors are known for their potential to arrest cancer cell growth and induce apoptosis (Zhou et al., 2008).
Monoclonal Antibody Production Improvement
A study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide significantly increased monoclonal antibody production in recombinant Chinese hamster ovary cells. This compound suppressed cell growth while enhancing cell-specific glucose uptake rate and intracellular adenosine triphosphate during monoclonal antibody production, demonstrating its utility in improving the efficiency of biopharmaceutical manufacturing processes (Aki et al., 2021).
Wirkmechanismus
While the specific mechanism of action for “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is not available, lignin peroxidase, an enzyme that degrades aromatic hydrocarbons, has been shown to catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene .
Safety and Hazards
The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-8-15(11-17(16)25-2)21-12-14(10-18(21)22)20-19(23)13-6-4-3-5-7-13/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXVUKBMAVZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)
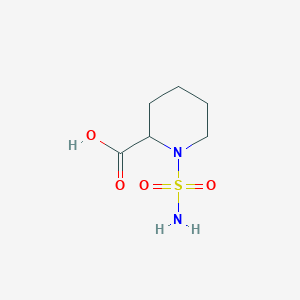
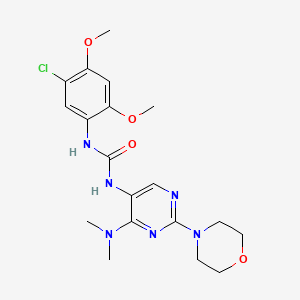
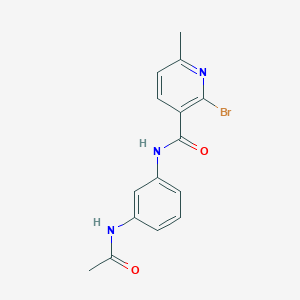
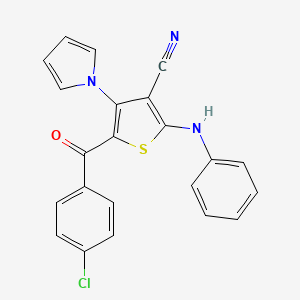
![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
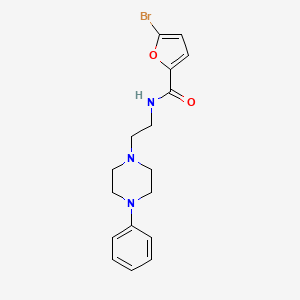
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)
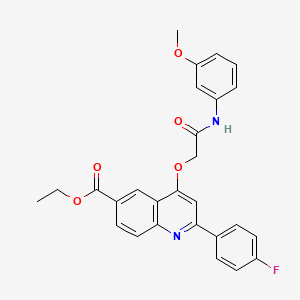
![1-Ethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2969680.png)

